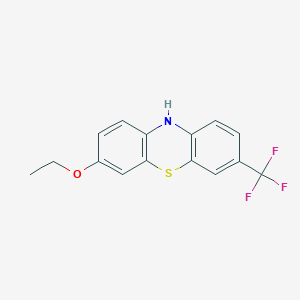
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is a heterocyclic compound with a unique structure that includes a pyridine ring attached to a hexahydropyrimidine-2,4,6-trione core. This compound is known for its potential biological activity and has been the subject of various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of pyrimidine-2,4,6-trione (barbituric acid) with 4-pyridinecarboxaldehyde. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or isobutanol, and under reflux conditions for a specific period . The reaction yields a high-melting, stable compound that can be purified through recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones.
Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Condensation: Typically involves aldehydes or ketones in the presence of a base or acid catalyst.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents are used.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential use in developing new pharmaceuticals due to its biological activity.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its antimicrobial activity suggests it may interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
5-(Heterylmethylene)hexahydropyrimidin-2,4,6-triones: These compounds have similar structures but different substituents on the pyridine ring.
Barbituric Acid Derivatives: Compounds with similar core structures but different functional groups attached to the pyrimidine ring.
Uniqueness
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development .
Properties
CAS No. |
68160-62-3 |
|---|---|
Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5-(pyridin-4-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7N3O3/c14-8-7(9(15)13-10(16)12-8)5-6-1-3-11-4-2-6/h1-5H,(H2,12,13,14,15,16) |
InChI Key |
HUPODFHCNLKIGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=C2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


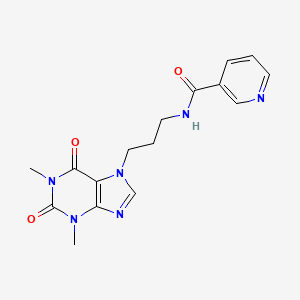

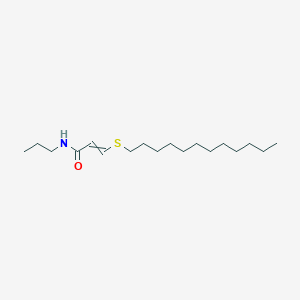
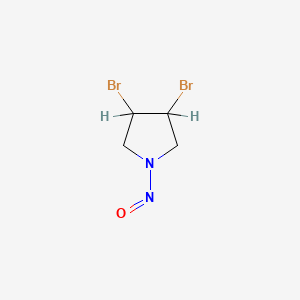

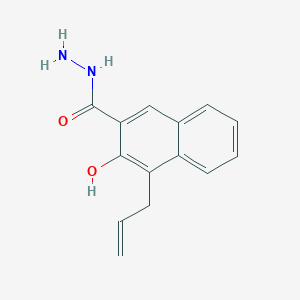
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
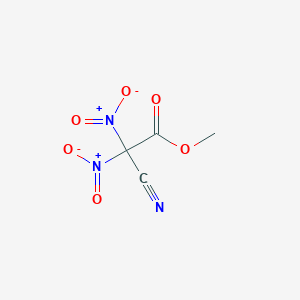

![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
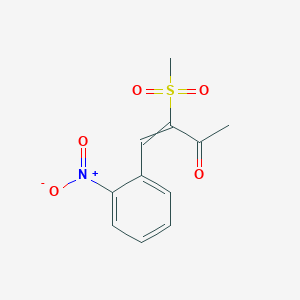
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
